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This document provides detailed application notes and protocols on the multifaceted use of

ethanol in the preparation of histological slides. Ethanol is a critical reagent in histology,

primarily utilized for tissue fixation, dehydration prior to paraffin wax embedding, and in the

processes of staining and differentiation. Its efficacy is rooted in its ability to denature proteins

and its miscibility with water, which allows for the gradual removal of water from tissues.[1][2][3]

[4][5] Proper ethanol application is paramount for preserving tissue morphology and ensuring

high-quality microscopic analysis.

I. Application Notes
Ethanol as a Fixative
Ethanol is a non-additive, coagulant fixative that works by dehydrating tissues and

precipitating proteins.[2] This mechanism of action makes it particularly useful for certain

applications while also presenting some limitations.

Mechanism: Ethanol fixation involves the removal of water from cells and tissues, which

leads to the denaturation and precipitation of proteins.[1][2] This process preserves the

general cellular architecture. Unlike cross-linking fixatives like formalin, ethanol-based

fixatives do not form covalent bonds with macromolecules.[6]
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Preservation of Nucleic Acids: The non-cross-linking nature of ethanol makes it an

excellent choice for studies involving DNA and RNA extraction from paraffin-embedded

tissues.[2][6]

Rapid Action: Ethanol fixes tissues quickly, which can be advantageous for time-sensitive

applications.[2]

Enzyme Histochemistry: It is often employed as a fixative for preserving the activity of

certain enzymes.[2]

Disadvantages:

Tissue Shrinkage and Hardening: A significant drawback of ethanol fixation is its tendency

to cause tissue shrinkage and hardening, which can introduce artifacts.[1][2][6]

Poor Penetration: Ethanol does not penetrate large tissue samples well, potentially

leading to incomplete fixation in the center of the tissue.[1]

Lysis of Erythrocytes: Ethanol can cause the lysis of red blood cells.[6]

Ethanol in Tissue Dehydration
Dehydration is a crucial step in preparing tissues for embedding in non-aqueous media like

paraffin wax. Paraffin is hydrophobic, so water must be removed from the fixed tissue before it

can be infiltrated with wax.[3][5] Ethanol is the most commonly used dehydrating agent in

histology.[4][7]

Graded Ethanol Series: To prevent excessive distortion and shrinkage of the tissue,

dehydration is performed using a series of increasing ethanol concentrations.[3][4][5][8][9]

This gradual replacement of water with alcohol minimizes osmotic shock to the cells.[3][8] A

typical series starts with 50-70% ethanol and progresses to 100% (absolute) ethanol.[4][8]

[10]

Consequences of Improper Dehydration:

Incomplete Dehydration: If water is not completely removed, the subsequent clearing

agent (e.g., xylene) will not be able to fully penetrate the tissue, leading to poor infiltration

by paraffin wax. This results in soft, mushy tissue blocks that are difficult to section.[4]
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Excessive Dehydration: Prolonged exposure to high concentrations of ethanol can make

the tissue hard and brittle, which also poses challenges during microtomy.[4][11]

Ethanol in Staining Procedures
Ethanol plays a dual role in the staining process, specifically in the widely used Hematoxylin

and Eosin (H&E) staining protocol. It is used for both rehydration of the paraffin-embedded

tissue section before staining and for dehydration after staining.

Rehydration: Before aqueous stains like hematoxylin can penetrate the tissue section, the

paraffin wax must be removed (deparaffinization) with a clearing agent like xylene, followed

by rehydration through a descending series of ethanol concentrations (from 100% down to

70% or water).[12][13][14][15]

Dehydration: After staining with eosin, which is often dissolved in alcohol, the section is

dehydrated again through an ascending series of ethanol concentrations.[12][13] This step

is essential before clearing the section with xylene and applying a coverslip with a non-

aqueous mounting medium.[12][13] Inadequate dehydration at this stage can result in a

cloudy appearance of the slide.[16]

II. Experimental Protocols
Protocol for Tissue Dehydration for Paraffin Embedding
This protocol is suitable for tissue samples approximately 3-5 mm thick that have been

adequately fixed.

Workflow for Tissue Dehydration and Clearing

Dehydration Clearing

Fixed Tissue 70% Ethanol
60 min

80% Ethanol
60 min

95% Ethanol I
60 min

95% Ethanol II
60 min

100% Ethanol I
60 min

100% Ethanol II
60 min

100% Ethanol III
60 min

Xylene I30 min Xylene II
30 min

Xylene III
45 min

Paraffin Infiltration

Proceed to
Infiltration
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Caption: Workflow for tissue dehydration and clearing.

Table 1: Tissue Dehydration and Clearing Protocol

Step Reagent Duration
Number of
Changes

Purpose

1 70% Ethanol 30-60 minutes 1-2
Gradual removal

of water.[17]

2 80% Ethanol 45-60 minutes 1
Continued water

removal.[12][18]

3 95% Ethanol 30-60 minutes 2

Further

dehydration.[17]

[18]

4 100% Ethanol 30-60 minutes 2-3

Complete

removal of water.

[12][17][18]

5 Xylene 30-45 minutes 2-3

Removal of

ethanol

(clearing).[17]

Note: Times may need to be adjusted based on tissue type and size. For delicate tissues, it is

recommended to start with a lower concentration of ethanol (e.g., 30% or 50%).[4][9][19]

Protocol for Hematoxylin and Eosin (H&E) Staining
This protocol outlines the steps for staining paraffin-embedded tissue sections.

Workflow for H&E Staining

Deparaffinization & Rehydration Staining Dehydration & Clearing

Paraffin Section Xylene
2x 5 min

100% Ethanol
2x 2 min

95% Ethanol
2 min

70% Ethanol
2 min

Distilled Water
2 min

Hematoxylin3-5 min Water Rinse
1 min

Acid Alcohol
1-5 sec

Water Rinse
1 min

Ammonia Water
30-60 sec

Water Rinse
2 min

Eosin
1-2 min

95% Ethanol2x 1 min 100% Ethanol
2x 1 min

Xylene
2x 2 min

Mounting

Proceed to
Mounting
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Click to download full resolution via product page

Caption: Workflow for Hematoxylin and Eosin (H&E) staining.

Table 2: H&E Staining Protocol for Paraffin Sections
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Step Reagent Duration Purpose

Deparaffinization and

Rehydration

1 Xylene
2 changes, 5 minutes

each

Remove paraffin wax.

[12][13]

2 100% Ethanol
2 changes, 2 minutes

each

Remove xylene.[12]

[15]

3 95% Ethanol 2 minutes
Begin rehydration.[13]

[15]

4 70% Ethanol 2 minutes
Continue rehydration.

[13]

5 Distilled Water 2 minutes
Complete rehydration.

[13]

Staining

6 Harris Hematoxylin 2-5 minutes
Stain cell nuclei

blue/purple.[12]

7 Running Tap Water 1-5 minutes Rinse.[12][14]

8 1% Acid Alcohol 1-5 seconds
Differentiate (remove

excess stain).[14][15]

9 Running Tap Water 1 minute
Stop differentiation.

[14]

10

Ammonia Water or

Saturated Lithium

Carbonate

30-60 seconds
Bluing (turn nuclei

blue).[13][14]

11 Running Tap Water 2-5 minutes Rinse.[13][14]

12 Eosin Y Solution 1-2 minutes

Counterstain

cytoplasm and

connective tissue

pink/red.[12][13]
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Dehydration, Clearing,

and Mounting

13 95% Ethanol
2 changes, 1 minute

each

Begin post-staining

dehydration.[13]

14 100% Ethanol
2 changes, 1 minute

each

Complete

dehydration.[12][16]

15 Xylene
2 changes, 2 minutes

each

Clear the section.[12]

[13][16]

16
Mounting Medium and

Coverslip
-

Protect the stained

section.

III. Summary of Quantitative Data
Table 3: Comparison of Ethanol Concentrations and Timings in Histological Protocols

Process Step
Ethanol
Concentration

Typical Duration

Tissue Dehydration Initial Dehydration 50% - 70% 30 - 60 minutes

Intermediate

Dehydration
80% - 95%

30 - 60 minutes per

change

Final Dehydration 100% (Absolute)
30 - 60 minutes per

change

H&E Staining

(Rehydration)
Xylene Removal 100%

2 - 5 minutes per

change

Rehydration 95% -> 70% 2 minutes per step

H&E Staining

(Dehydration)
Initial Dehydration 95% 1 minute per change

Final Dehydration 100% 1 minute per change
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The protocols and data presented provide a comprehensive guide to the effective use of

ethanol in histological slide preparation. Adherence to these guidelines will aid researchers,

scientists, and drug development professionals in obtaining high-quality, reproducible results

for microscopic analysis. Optimization of timings may be necessary depending on the specific

tissue type, size, and desired outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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